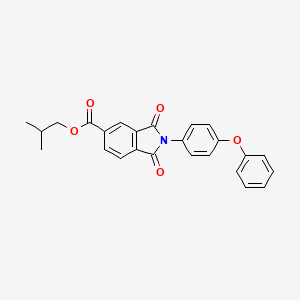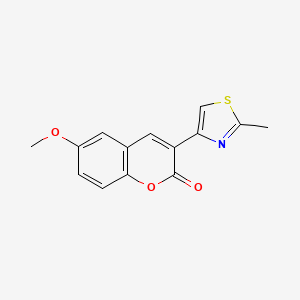![molecular formula C21H22F3NO3 B11707531 3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B11707531.png)
3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(Trifluormethyl)phenyl]amino}butansäure ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die eine Trifluormethylgruppe und eine Dimethylbenzyl-Gruppe umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(Trifluormethyl)phenyl]amino}butansäure beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Suzuki-Miyaura-Kupplungsreaktion, die weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden. Diese Reaktion beinhaltet die Verwendung von Borreagenzien und Palladiumkatalysatoren unter milden und funktionellen Gruppen toleranten Bedingungen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann die Verwendung von automatisierten Reaktoren und Durchflusssystemen umfassen, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(Trifluormethyl)phenyl]amino}butansäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann an der Benzylposition auftreten und zur Bildung von Benzoesäurederivaten führen.
Reduktion: Die Verbindung kann unter Verwendung gängiger Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) reduziert werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Trifluormethylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden üblicherweise verwendet.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) sind typische Reduktionsmittel.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Benzoesäuren, Alkohole und Amine, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(Trifluormethyl)phenyl]amino}butansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese und bei der Entwicklung neuer Materialien verwendet.
Biologie: Studien zu seiner potenziellen biologischen Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Untersuchungen zu seinen potenziellen therapeutischen Eigenschaften und als Leitverbindung in der Medikamentenentwicklung.
Industrie: Einsatz bei der Herstellung von Spezialchemikalien und fortschrittlichen Materialien.
Wirkmechanismus
Der Wirkmechanismus von 3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(Trifluormethyl)phenyl]amino}butansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie mit hydrophoben Regionen von Proteinen und Enzymen interagieren kann. Diese Wechselwirkung kann die Aktivität dieser Biomoleküle modulieren, was zu verschiedenen biologischen Effekten führt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can occur at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,5-Bis(trifluormethyl)phenylboronsäure: Diese Verbindung teilt die Trifluormethylgruppe und wird in ähnlichen synthetischen Anwendungen verwendet.
3,5-Dimethylbenzoesäure: Strukturell ähnlich aufgrund der Dimethylbenzyl-Gruppe, verwendet in der organischen Synthese.
Einzigartigkeit
3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(Trifluormethyl)phenyl]amino}butansäure ist aufgrund ihrer Kombination von funktionellen Gruppen einzigartig, die eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivität verleihen. Das Vorhandensein sowohl von Trifluormethyl- als auch von Dimethylbenzyl-Gruppen macht sie zu einer vielseitigen Verbindung in verschiedenen Forschungsanwendungen.
Eigenschaften
Molekularformel |
C21H22F3NO3 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
InChI |
InChI=1S/C21H22F3NO3/c1-12-7-13(2)9-15(8-12)10-18(14(3)20(27)28)19(26)25-17-6-4-5-16(11-17)21(22,23)24/h4-9,11,14,18H,10H2,1-3H3,(H,25,26)(H,27,28) |
InChI-Schlüssel |
RFWOUCYBEZXBDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)CC(C(C)C(=O)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)
![4-bromo-2-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707463.png)
![3-{5-chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11707467.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
![1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11707477.png)

![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707479.png)
![(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B11707496.png)

![(4E)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-1,5-diphenylpyrrolidine-2,3-dione](/img/structure/B11707510.png)
![4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene](/img/structure/B11707517.png)
![1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole](/img/structure/B11707528.png)

![3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)
